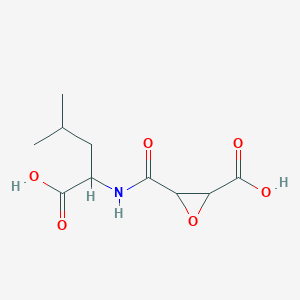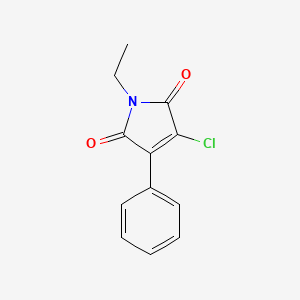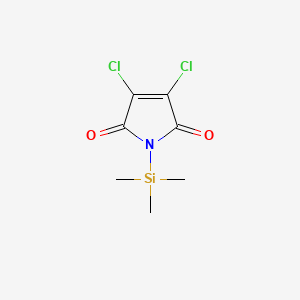
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(trimethylsilyl)- is a chemical compound known for its unique structure and properties. It belongs to the class of pyrrole derivatives, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two chlorine atoms and a trimethylsilyl group attached to the pyrrole ring, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(trimethylsilyl)- typically involves the reaction of 3,4-dichloro-1H-pyrrole-2,5-dione with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrrole derivatives .
科学的研究の応用
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .
類似化合物との比較
Similar Compounds
3,4-Dichloro-1H-pyrrole-2,5-dione: Lacks the trimethylsilyl group but shares similar reactivity.
3,4-Dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione: Contains an additional chlorophenyl group, altering its chemical properties.
3,4-Dichloro-1-methyl-1H-pyrrole-2,5-dione: Features a methyl group instead of the trimethylsilyl group.
Uniqueness
The presence of the trimethylsilyl group in 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(trimethylsilyl)- imparts unique chemical properties, such as increased stability and reactivity in certain reactions. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
587023-71-0 |
|---|---|
分子式 |
C7H9Cl2NO2Si |
分子量 |
238.14 g/mol |
IUPAC名 |
3,4-dichloro-1-trimethylsilylpyrrole-2,5-dione |
InChI |
InChI=1S/C7H9Cl2NO2Si/c1-13(2,3)10-6(11)4(8)5(9)7(10)12/h1-3H3 |
InChIキー |
UCSPRXZRGFOSHP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N1C(=O)C(=C(C1=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)
![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)
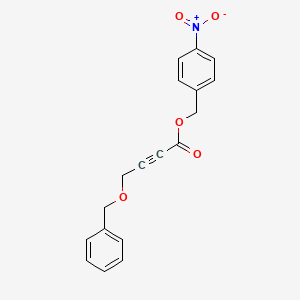
![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)
![2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol](/img/structure/B14222025.png)
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl-](/img/structure/B14222033.png)
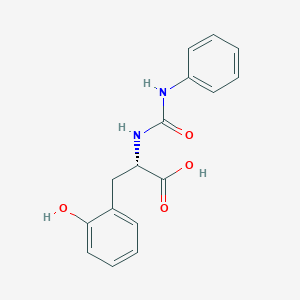
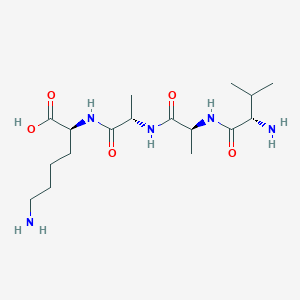
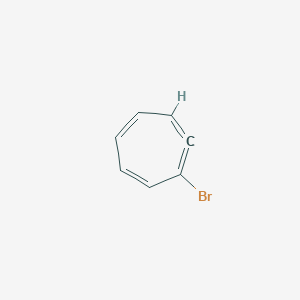
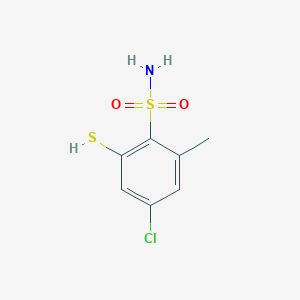
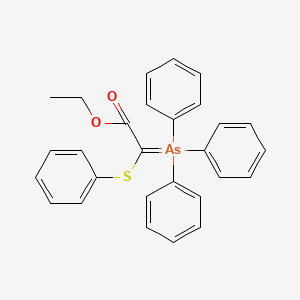
![Benzene, 1-methyl-3-[(1-methylheptyl)oxy]-](/img/structure/B14222074.png)
